

Orellanine tautomerism and chiral properties

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Compound Focus: Orellanine

CAS No.: 37338-80-0

Cat. No.: S538199

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Structural Properties of Orellanine

Property	Description
Chemical Structure	3,3',4,4'-Tetrahydroxy-2,2'-bipyridine-N,N'-dioxide (Tetrahydroxy bipyridine N-oxide scaffold) [1] [2].
Chirality	Chiral in crystal form: Pyridine rings nearly perpendicular [1] [2]. Racemic in nature: Samples from mushrooms are optically inactive [1].
Tautomerism	Exists as tautomers; pyridine N-oxide form is more stable [1].
Configuration	Adopts antiperiplanar configuration to allow hydrogen bonding and avoid unfavorable dipole interactions [2].
Stability	Decomposes when heated above 150°C; rapidly reduces upon exposure to UV light [2].

The **antiperiplanar configuration** is crucial for its stability, and the molecule's **racemic nature** from natural sources is a key factor for its analysis and potential therapeutic application [1] [2].

Analytical Methods & Experimental Protocols

Analysis focuses on separating **orellanine** from complex biological samples and resolving its chiral forms, typically using **High-Performance Liquid Chromatography (HPLC)** with **Chiral Stationary Phases (CSPs)** [3].

Sample Preparation from Biological Matrices

For analyzing **orellanine** in plasma [3]:

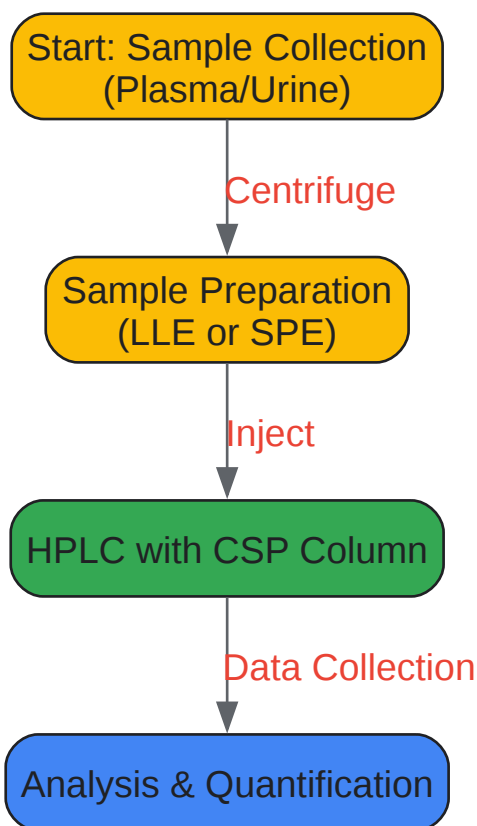
- **Liquid-Liquid Extraction (LLE):** Use organic solvents like dichloromethane or ethyl acetate to precipitate proteins and extract the analyte.
- **Solid-Phase Extraction (SPE):** Provides cleaner samples. Use C18 cartridges (e.g., SepPak). Condition cartridge with methanol and water, load sample, wash with water, and elute with methanol or acetonitrile.

Chromatographic Separation

Key parameters for method development [3]:

- **Chiral Stationary Phase (CSP):** Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD), protein-based (e.g., Chiral-AGP), or macrocyclic glycopeptide (e.g., teicoplanin).
- **Mobile Phase:** Normal phase (n-hexane/isopropanol), Reverse phase (aqueous buffer/acetonitrile), or Polar organic mode.
- **Modifiers:** Add acids (e.g., glacial acetic acid) or bases to improve peak shape.
- **Detection:** UV detection is common; tandem mass spectrometry (MS/MS) provides higher specificity and lower detection limits.

A generalized workflow for the chiral analysis of a compound and its metabolites is illustrated below.



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Experimental workflow for chiral analysis.

Implications for Drug Discovery & Development

Orellanine is in clinical trials as a potential treatment for renal cancer [1]. Understanding its chiral and tautomeric properties is critical.

- **Tautomerism in Drug Development:** A molecule's tautomeric form can influence its **bioavailability, metabolism, distribution, and ultimate pharmacological activity** [4]. Different tautomers may have different solubilities, stabilities, and ways of interacting with biological targets and metabolizing enzymes [4].
- **Chirality in Drug Action:** As a chiral molecule, its different enantiomers could theoretically interact differently with biological systems. Since it is found naturally as a racemic mixture, investigating whether one enantiomer possesses superior efficacy or a better safety profile is a key part of drug optimization [1] [3].

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References

1. Orellanine [en.wikipedia.org]
2. Orellanine: From Fungal Origin to a Potential Future ... [pmc.ncbi.nlm.nih.gov]
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